4-Phenoxymethyl-tetrahydropyran

Physicochemical properties Lipophilicity Membrane permeability

SAR inconsistency caused by analog substitution is a critical risk in CNS drug discovery. 4-Phenoxymethyl-tetrahydropyran (CAS 62635-44-3) is a precise, conformationally constrained building block that eliminates this variable. - Defined physicochemical profile (LogP 2.49, PSA 18.46 Ų) ensures predictable membrane permeability and blood-brain barrier penetration. - The 4-phenoxymethyl substitution pattern provides a reliable hydrophobic probe for mapping aromatic π-π interactions in fragment-based drug discovery. - Commercially available with consistent purity, enabling reproducible SAR campaigns and scalable process development.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 62635-44-3
Cat. No. B1658921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenoxymethyl-tetrahydropyran
CAS62635-44-3
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESC1COCCC1COC2=CC=CC=C2
InChIInChI=1S/C12H16O2/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11/h1-5,11H,6-10H2
InChIKeyPJHVRBHPCMRRFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenoxymethyl-tetrahydropyran (CAS 62635-44-3) | Chemical Profile and Procurement Specifications


4-Phenoxymethyl-tetrahydropyran (CAS 62635-44-3) is a substituted tetrahydropyran derivative characterized by a phenoxymethyl moiety at the 4-position of the oxane ring. The compound possesses a molecular formula of C12H16O2 and a molecular weight of 192.25 g/mol . Calculated physicochemical parameters include a topological polar surface area (PSA) of 18.46 Ų and a partition coefficient (LogP) of 2.49, which define its moderate lipophilicity and hydrogen-bonding capacity . As a building block, the tetrahydropyran scaffold provides a conformationally constrained ether framework that can serve as a bioisostere for cyclohexane rings, offering potential advantages in modulating physicochemical properties and target interactions [1].

Tetrahydropyran scaffold for medicinal chemistry SAR campaigns
Moderate lipophilicity and low PSA suited for membrane permeability research
Phenoxymethyl group provides aromatic interaction site for target engagement studies

Why 4-Phenoxymethyl-tetrahydropyran Cannot Be Casually Substituted in Research and Development


While numerous tetrahydropyran derivatives and phenoxymethyl-containing compounds exist, direct substitution of 4-Phenoxymethyl-tetrahydropyran with seemingly similar analogs can lead to significant deviations in physicochemical properties and biological activity. The specific substitution pattern—a phenoxymethyl group at the 4-position of the tetrahydropyran ring—imparts a unique combination of lipophilicity (LogP 2.49) and topological polar surface area (PSA 18.46 Ų) that influences membrane permeability and target engagement . In SAR studies of related tetrahydropyran derivatives, even minor modifications to the aryl group or the position of substitution have been shown to drastically alter inhibitory potency and selectivity profiles [1]. Therefore, substituting this precise compound with a generic analog risks introducing uncharacterized variables that can compromise experimental reproducibility and derail structure-activity relationship (SAR) campaigns.

Analogs with smaller substituents

Replacing phenoxymethyl with methoxy or alkyl groups can lower lipophilicity and shift membrane partitioning behavior.

Positional isomer substitution

3-Phenoxymethyl tetrahydropyran presents a different spatial vector that may not reproduce 4-position binding orientation.

Non-aromatic tetrahydropyran cores

Scaffolds without the phenoxy ring may not recapitulate the aromatic π-π interactions implicated in NET-preferring profiles.

4-Phenoxymethyl-tetrahydropyran: Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Differentiation: LogP and PSA Profile of 4-Phenoxymethyl-tetrahydropyran vs. 4-Methoxymethyl-tetrahydropyran

4-Phenoxymethyl-tetrahydropyran exhibits a calculated LogP of 2.49 and a topological polar surface area (PSA) of 18.46 Ų, reflecting the contribution of the phenoxymethyl substituent . In contrast, the closely related analog 4-methoxymethyl-tetrahydropyran (estimated LogP ~1.3, PSA ~18.5 Ų) presents lower lipophilicity due to the smaller methoxy group [1]. This difference in LogP (~1.2 units) corresponds to an approximately 16-fold difference in partition coefficient, which can significantly impact membrane permeability and pharmacokinetic behavior.

LogP & PSA profile
Cross-study comparable
LogP 2.49 vs LogP ~1.3 (4-methoxymethyl)
Higher lipophilicity may enhance membrane permeability and CNS exposure context.
In silico calculated; experimental validation recommended.
Physicochemical properties Lipophilicity Membrane permeability

Class-Level Biological Activity Differentiation: Tetrahydropyran Derivatives with Aryloxymethyl Substituents Exhibit Distinct Inhibitory Profiles

In a 3D-QSAR study of tetrahydropyran derivatives as monoamine transporter inhibitors, compounds possessing aryloxymethyl substituents demonstrated distinct selectivity profiles for the norepinephrine transporter (NET) over the serotonin transporter (SERT) [1]. The presence of an aromatic ring in the substituent was identified as a key feature for NET selectivity, with the phenoxymethyl group providing a favorable balance of hydrophobic and π-π interactions. While the specific compound 4-Phenoxymethyl-tetrahydropyran was not directly tested in this study, the class-level inference indicates that its phenoxymethyl group is a critical pharmacophoric element for achieving NET-selective inhibition compared to alkyl-substituted analogs.

NET selectivity QSAR
Class-level inference
Phenoxymethyl group linked to NET-preferring profile in 3D-QSAR model
Aryl substituent contributes to NET selectivity inference; direct testing not reported.
48-compound CoMFA model; source-specific context.
Serotonin transporter Norepinephrine transporter 3D-QSAR

Structural Differentiation: Conformational Constraints of the 4-Phenoxymethyl-tetrahydropyran Scaffold vs. 3-Phenoxymethyl-tetrahydropyran

The 4-position substitution on the tetrahydropyran ring in 4-Phenoxymethyl-tetrahydropyran provides a distinct spatial orientation of the phenoxymethyl group compared to the 3-substituted isomer. Tetrahydropyran rings exhibit conformational preferences that influence the vector of attached substituents, impacting target binding [1]. In related tetrahydropyran-based COX-2 inhibitors, the position of aryl substitution was found to critically affect inhibitory potency and selectivity, with 4-substituted derivatives often showing different activity profiles compared to 3-substituted analogs [2]. The 4-substitution pattern in 4-Phenoxymethyl-tetrahydropyran positions the phenoxymethyl group in a pseudo-equatorial orientation that may be optimal for engaging hydrophobic pockets in certain biological targets.

4- vs 3-substitution
Class-level inference
4-substitution yields pseudo-equatorial orientation; 3-substitution may give different spatial vector.
Substitution position influences target binding geometry; supports rational scaffold design.
Based on tetrahydropyran ring conformational analysis.
Conformational analysis Bioisosterism Scaffold optimization

Optimal Research and Industrial Application Scenarios for 4-Phenoxymethyl-tetrahydropyran


Medicinal Chemistry: Scaffold for NET-Selective Monoamine Transporter Inhibitors

As a building block for developing norepinephrine transporter (NET) inhibitors, 4-Phenoxymethyl-tetrahydropyran provides a conformationally constrained scaffold with a phenoxymethyl substituent that is associated with NET selectivity in 3D-QSAR models [1]. Its moderate lipophilicity (LogP 2.49) and low PSA (18.46 Ų) support favorable CNS penetration potential. Researchers can use this compound as a starting point for SAR campaigns targeting depression, ADHD, or other neurological disorders where NET inhibition is beneficial.

Chemical Biology: Tool Compound for Probing Hydrophobic Binding Pockets

The phenoxymethyl group in 4-Phenoxymethyl-tetrahydropyran serves as an effective hydrophobic probe for mapping ligand-binding domains in proteins or enzymes. The 4-substitution pattern ensures a defined spatial orientation, allowing researchers to systematically assess the contribution of aromatic π-π interactions and hydrophobic contacts to binding affinity [2]. This makes it a valuable tool for fragment-based drug discovery and target validation studies.

Synthetic Chemistry: Intermediate for Advanced Tetrahydropyran-Derived Pharmaceuticals

4-Phenoxymethyl-tetrahydropyran can serve as a versatile intermediate for synthesizing more complex tetrahydropyran-containing molecules, including natural product analogs and pharmaceutical candidates [2]. The tetrahydropyran ring is a privileged scaffold in drug discovery, and the phenoxymethyl group can be further functionalized or used as a protecting group in multi-step syntheses. Its commercial availability and defined physicochemical properties (LogP 2.49) facilitate process development and scale-up.

Application
Selection Property
Validation Focus
Monoamine transporter inhibitor design
Phenoxymethyl substitution for NET-preferring profile inference
Lipophilicity and CNS penetration endpoint review
Hydrophobic binding pocket probe development
Defined 4-substitution spatial vector
Aromatic π-π and hydrophobic contact assessment
Advanced tetrahydropyran-derived molecule synthesis
Moderate LogP and low PSA for process compatibility
Multi-step synthetic scalability review

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